molecular formula C21H28N2O5S B11649127 N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B11649127
M. Wt: 420.5 g/mol
InChI Key: ZOXHCHBOSGXTQS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the morpholine derivative: Starting with a suitable precursor, such as epichlorohydrin, which reacts with morpholine under basic conditions to form the morpholine derivative.

    Introduction of the methoxyphenyl group: The morpholine derivative can then be reacted with 2-methoxyphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired intermediate.

    Sulfonamide formation: Finally, the intermediate is reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalyst selection: Using specific catalysts to enhance reaction rates.

    Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The compound may influence pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-phenylbenzenesulfonamide: Lacks the methoxy group, which may affect its chemical properties and applications.

    N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide: Contains a piperidine ring instead of a morpholine ring, which may influence its biological activity.

Uniqueness

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is unique due to the presence of the morpholine ring and methoxyphenyl group, which confer specific chemical and biological properties. These structural features may enhance its potential as an enzyme inhibitor or receptor modulator, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H28N2O5S/c1-17-7-9-19(10-8-17)29(25,26)23(20-5-3-4-6-21(20)27-2)16-18(24)15-22-11-13-28-14-12-22/h3-10,18,24H,11-16H2,1-2H3

InChI Key

ZOXHCHBOSGXTQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=CC=CC=C3OC

Origin of Product

United States

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